molecular formula C21H18N4O2S B2555105 4-(1-methyl-1H-pyrazol-4-yl)-2-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 2188203-13-4

4-(1-methyl-1H-pyrazol-4-yl)-2-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2555105
CAS No.: 2188203-13-4
M. Wt: 390.46
InChI Key: FRWQPHFPKHLRAX-UHFFFAOYSA-N
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Description

This compound belongs to a class of tetrahydroisoquinoline derivatives fused with heterocyclic moieties (pyrazole, oxazole, and thiophene). The structure comprises a tetrahydroisoquinoline core substituted at the 4-position with a 1-methylpyrazole group and at the 2-position with a 5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl unit. These compounds are typically synthesized via condensation or cyclization reactions, often employing piperidine as a catalyst ().

Properties

IUPAC Name

[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-24-11-15(10-22-24)17-13-25(12-14-5-2-3-6-16(14)17)21(26)18-9-19(27-23-18)20-7-4-8-28-20/h2-11,17H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWQPHFPKHLRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=NOC(=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1-methyl-1H-pyrazol-4-yl)-2-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline represents a unique molecular structure that possesses potential biological activities. This article aims to explore its biological activity based on available literature, including data tables and case studies.

Chemical Structure

The compound is characterized by the following structural components:

  • Tetrahydroisoquinoline core : Provides a framework for various biological interactions.
  • Pyrazole moiety : Known for its diverse pharmacological properties.
  • Oxazole and thiophene substituents : Contribute to the compound's reactivity and biological profile.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that compounds containing pyrazole and oxazole structures exhibit significant anticancer properties. For instance, derivatives of isoxazole have shown promising cytotoxic effects against various cancer cell lines, including HepG2 and A549. The IC50 values for these compounds suggest effective inhibition of cell proliferation in vitro .

2. Immunomodulatory Effects

Isoxazole derivatives have been reported to modulate immune functions. For example, certain isoxazole compounds have demonstrated immunosuppressive activities comparable to established drugs like cyclosporine. This suggests that the target compound may influence immune responses through similar pathways .

3. Anti-inflammatory Properties

Compounds featuring pyrazole and thiophene groups have been associated with anti-inflammatory effects. Studies show that these compounds can inhibit pro-inflammatory cytokine production and reduce inflammation in various models .

Case Studies

Several studies have investigated the biological activities associated with similar compounds:

Case Study 1: Anticancer Potential

A study focused on a related pyrazole derivative demonstrated an IC50 value of 15 µM against HepG2 cells, indicating strong anticancer activity. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Immunomodulation

In vivo studies on isoxazole derivatives revealed their ability to suppress humoral immune responses while stimulating cellular immunity in animal models. This dual action suggests potential therapeutic applications in autoimmune diseases .

Data Tables

Activity TypeCompound ExampleIC50 Value (µM)Reference
AnticancerPyrazole derivative15
ImmunosuppressiveIsoxazole derivativeComparable to Cyclosporine
Anti-inflammatoryThiophene-pyrazole derivativeNot specified

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The pyrazole ring may interact with specific protein targets involved in cell signaling pathways.
  • The oxazole moiety could facilitate interactions with enzymes or receptors implicated in inflammatory processes.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs to 4-(1-methyl-1H-pyrazol-4-yl)-2-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit key enzymes involved in cancer cell proliferation and induce apoptosis through various pathways including the inhibition of DNA synthesis and modulation of cell cycle regulators .
CompoundTarget Cancer TypeMechanism
Similar Pyrazole DerivativesHepG-2 (Liver)Inhibition of RNA/DNA synthesis
Thiophene-based CompoundsA549 (Lung)Induction of apoptosis

Neurological Disorders

The compound may also have implications in treating neurological disorders such as Alzheimer's disease. Some derivatives have shown the ability to inhibit enzymes that contribute to neurodegeneration:

  • Potential Effects : Inhibition of acetylcholinesterase and modulation of neuroinflammatory pathways could be beneficial in managing symptoms associated with cognitive decline .

Synthesis and Characterization

The synthesis of this compound involves multiple steps including the formation of the tetrahydroisoquinoline framework followed by functionalization with pyrazole and thiophene moieties. Advanced techniques such as NMR spectroscopy and mass spectrometry are employed for characterization.

Synthetic Pathway

A typical synthetic route may include:

  • Formation of Tetrahydroisoquinoline : Using appropriate precursors and reaction conditions.
  • Introduction of Pyrazole : Via condensation reactions.
  • Functionalization with Thiophene : Utilizing electrophilic substitution or coupling reactions.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of related compounds, it was found that derivatives containing the pyrazole ring demonstrated potent activity against various cancer cell lines, outperforming standard treatments like cisplatin .

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of similar compounds in animal models of Alzheimer's disease, showing reduced amyloid plaque formation and improved cognitive function metrics after treatment .

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical structural and physicochemical differences between the target compound and its closest analogs:

Compound ID & Source Core Structure Substituents Melting Point (°C) Key Spectral Data (IR, NMR) Yield (%) Biological Activity (if reported)
Target Compound Tetrahydroisoquinoline 4-(1-Methylpyrazole), 2-[5-(thiophen-2-yl)oxazole-3-carbonyl] N/A N/A N/A N/A
7b () Thieno[2,3-b]thiophene Bis-(3-amino-1-phenylpyrazole) carbonyl >300 IR: 3320, 3275 (NH₂); 1720 (C=O). NMR: δ 2.22 (CH₃) 70 Not specified
10 () Pyrazolo[1,5-a]pyrimidine 3,4-Dimethylthieno[2,3-b]thiophene, cyanopyrimidine 275 IR: NH₂ at 3200; NMR: δ 7.36–7.61 (Ph) 75 Not specified
Example 62 () Chromen-4-one 5-Fluoro-3-(3-fluorophenyl), pyrazolo[3,4-d]pyrimidine, methylthiophene 227–230 Mass: 560.2 (M⁺+1) 46 Anticancer (implied by structure)
11a () Thieno[2,3-b]thiophene Phenylhydrazino-pyrazole, amine 275 IR: 3200 (NH); NMR: δ 7.52 (CH pyrazole) 80 Not specified

Spectral and Crystallographic Insights

  • IR/NMR Trends : The presence of C=O (1720 cm⁻¹ in 7b ) and NH₂ (3320 cm⁻¹) groups aligns with carbonyl and amine functionalities in related compounds. The target compound’s oxazole-thiophene unit would exhibit similar C=O and C=N stretching frequencies .
  • Analogs like 7b and Example 62 highlight the importance of planar heterocyclic systems for stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for constructing the tetrahydroisoquinoline core with fused pyrazole and oxazole-thiophene moieties?

  • Methodological Answer : The tetrahydroisoquinoline scaffold can be synthesized via Pictet-Spengler cyclization or modified Biginelli reactions. For example, the oxazole-thiophene fragment can be introduced through a multi-step process:

Condensation of thiophene-2-carbaldehyde with ethyl acetoacetate to form the oxazole ring .

Subsequent coupling with 1-methylpyrazole-4-carboxylic acid via a mixed anhydride or HATU-mediated amidation.

Cyclization under acidic conditions (e.g., POCl₃) to form the tetrahydroisoquinoline core .

  • Challenges : Steric hindrance from the 1-methylpyrazole group may require optimized reaction temperatures (e.g., reflux in toluene) and catalytic systems (e.g., Pd-mediated cross-coupling) .

Q. How can the purity and structural identity of this compound be validated during synthesis?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization) .
  • Spectroscopy : Confirm the structure via ¹H/¹³C NMR (e.g., pyrazole C-H signals at δ 7.5–8.0 ppm; thiophene protons at δ 6.8–7.2 ppm) and high-resolution mass spectrometry (HRMS) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX programs) can resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like 14-α-demethylase (PDB: 3LD6) or cyclooxygenase-2 (COX-2). Focus on hydrogen bonding with the oxazole carbonyl and π-π stacking with the thiophene ring .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, monitoring RMSD and binding free energy (MM-PBSA) .
    • Data Interpretation : Correlate docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Replace the thiophene with furan or phenyl groups to evaluate electronic effects on target binding .
  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrazole to enhance metabolic stability .
  • Biological Testing : Prioritize in vitro assays (e.g., COX-2 inhibition, antifungal activity) followed by pharmacokinetic profiling (e.g., microsomal stability, LogP via shake-flask method) .
    • Key Metrics : Compare IC₅₀ values, selectivity ratios (COX-2/COX-1 > 50), and ADME properties .

Q. What analytical techniques resolve contradictions in crystallographic data for this compound’s polymorphs?

  • Methodological Answer :

  • Powder XRD : Identify polymorphic forms by comparing experimental patterns with simulated data from Mercury CSD .
  • Thermal Analysis : Use DSC to detect phase transitions (e.g., melting points varying by 5–10°C between polymorphs) .
  • SHELX Refinement : Apply twin refinement and electron density maps to address disorder in the tetrahydroisoquinoline ring .
    • Validation : Cross-validate with solid-state NMR to confirm hydrogen-bonding networks .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthetic OptimizationHATU-mediated amidation, Pd-catalyzed coupling
Structural ElucidationX-ray crystallography (SHELXL), HRMS
Biological Activity ProfilingCOX-2 inhibition assays, molecular docking
Polymorphism AnalysisPowder XRD, DSC, solid-state NMR

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